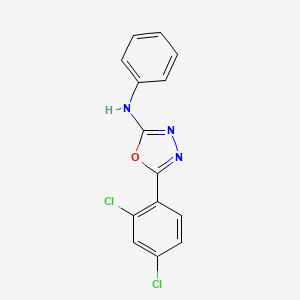
But-3-en-2-yl oxazolidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-3-en-2-yl oxazolidine-4-carboxylate is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the oxazolidine family, which is known for its significant biological and chemical properties. Oxazolidines are widely studied due to their applications in pharmaceuticals, natural product synthesis, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of But-3-en-2-yl oxazolidine-4-carboxylate typically involves multicomponent reactions of 1,2-amino alcohols. One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids . Another approach is the transition metal-catalyzed cascade reaction, which uses catalysts such as CuI and CuBr2 under microwave irradiation to achieve high yields .
Industrial Production Methods
Industrial production of oxazolidines, including this compound, often employs scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
But-3-en-2-yl oxazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction can produce amino alcohols.
Applications De Recherche Scientifique
But-3-en-2-yl oxazolidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly antibiotics.
Industry: Utilized in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of But-3-en-2-yl oxazolidine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit protein synthesis by binding to the peptidyl transferase center of the ribosome, similar to other oxazolidinones . This interaction disrupts the formation of peptide bonds, leading to the inhibition of bacterial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazolidinones: Compounds like linezolid and tedizolid, which are used as antibiotics.
Oxazolines: Similar in structure but with different chemical properties and applications.
Uniqueness
But-3-en-2-yl oxazolidine-4-carboxylate is unique due to its specific structural features and reactivity.
Propriétés
Formule moléculaire |
C8H13NO3 |
|---|---|
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
but-3-en-2-yl 1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-3-6(2)12-8(10)7-4-11-5-9-7/h3,6-7,9H,1,4-5H2,2H3 |
Clé InChI |
MELVGCNEMLLDEG-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)OC(=O)C1COCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


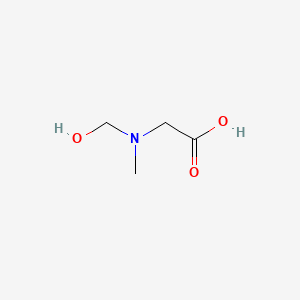
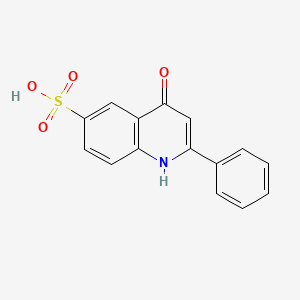
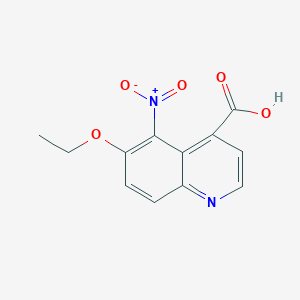
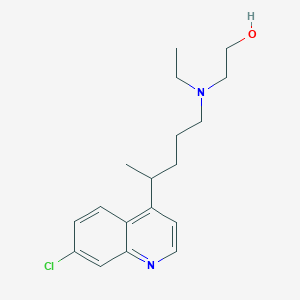
![2-[(2-Methylbenzo[h]quinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12897966.png)
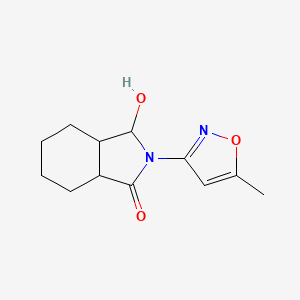
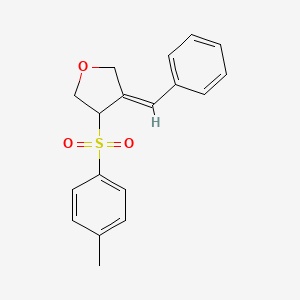
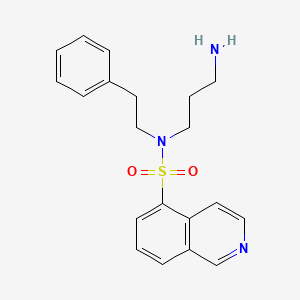
![4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione](/img/structure/B12897985.png)
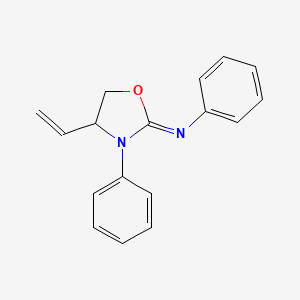
![Furo[2,3-f]-1,3-benzodioxole, 6-ethyl-7-methyl-](/img/structure/B12897993.png)

![Ethyl 2-methyl-2H-pyrrolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12897999.png)
